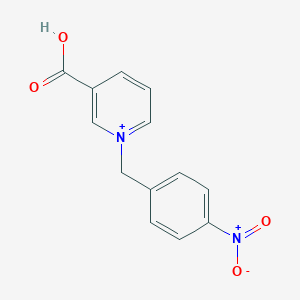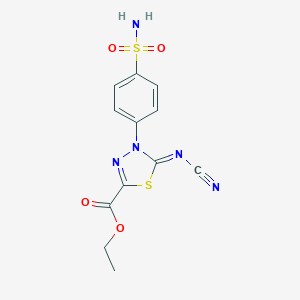
3-carboxy-1-(4-nitrobenzyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-carboxy-1-(4-nitrobenzyl)pyridinium is a chemical compound that features a pyridinium ring substituted with a nitrophenylmethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-carboxy-1-(4-nitrobenzyl)pyridinium typically involves the reaction of 4-nitrobenzyl chloride with pyridine-3-carboxylic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyridine nitrogen, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-carboxy-1-(4-nitrobenzyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-[(4-Aminophenyl)methyl]pyridin-1-ium-3-carboxylic acid.
Reduction: Formation of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-carboxy-1-(4-nitrobenzyl)pyridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-carboxy-1-(4-nitrobenzyl)pyridinium involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide: Similar structure but with a bromide counterion.
1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride: Similar structure but with a chloride counterion.
1-[(4-Nitrophenyl)methyl]pyridin-1-ium iodide: Similar structure but with an iodide counterion.
Uniqueness: 3-carboxy-1-(4-nitrobenzyl)pyridinium is unique due to the presence of the carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions compared to its halide counterparts. This enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)11-2-1-7-14(9-11)8-10-3-5-12(6-4-10)15(18)19/h1-7,9H,8H2/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFXBPPXPFDILU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2O4+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B427563.png)

![2-[(2-Amino-2-oxoethyl)thio]benzoic acid](/img/structure/B427565.png)
![Methyl 3-{[(8-quinolinyloxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B427568.png)
![Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]-2-thiophenecarboxylate](/img/structure/B427569.png)
![Methyl 3-({[(5-chloro-3-pyridinyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B427571.png)
![Methyl 4-(allyloxy)[1,4]benzodioxino[2,3-b]quinoxaline-2-carboxylate](/img/structure/B427573.png)
![[1,4]Benzodioxino[2,3-b]quinoxaline](/img/structure/B427575.png)
![Methyl 3-{[(2-pyridinylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B427576.png)
![Methyl 4-({5-nitro-2-pyridinyl}oxy)[1,4]benzodioxino[2,3-b]quinoxaline-2-carboxylate](/img/structure/B427577.png)
![2-Methyl[1,4]benzodioxino[2,3-b]quinoxaline](/img/structure/B427578.png)
![[1,4]Benzodioxino[2,3-b]quinoxalin-1-yl 3-chlorobenzyl ether](/img/structure/B427581.png)
![[1,4]Benzodioxino[2,3-b]quinoxalin-1-yl benzoate](/img/structure/B427582.png)
![2-[(4-Chlorophenyl)diazenyl]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ol](/img/structure/B427584.png)
